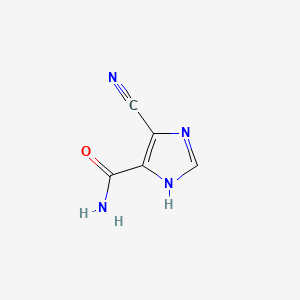

4-Cyano-1h-imidazole-5-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113952. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKYWNHLILCGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297091 | |

| Record name | 4-cyano-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5372-23-6 | |

| Record name | 5372-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyano-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-1H-imidazole-4-carboxamide Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Cyano-1H-imidazole-5-carboxamide from Diaminomaleonitrile

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-Cyano-1H-imidazole-5-carboxamide, a valuable heterocyclic intermediate, utilizing diaminomaleonitrile (DAMN) as a readily accessible starting material. The document details a robust and efficient one-pot cyclization method using formic acid, focusing on the underlying reaction mechanism, optimization of process parameters, and practical, field-proven experimental protocols. Designed for researchers, chemists, and professionals in drug development, this guide integrates scientific principles with actionable methodologies to ensure reproducible, high-yield synthesis. It includes detailed procedural steps, data summaries, and visual diagrams to elucidate both the chemical transformation and the experimental workflow.

Introduction: The Strategic Importance of Diaminomaleonitrile and Imidazole Scaffolds

Diaminomaleonitrile (DAMN), the formal tetramer of hydrogen cyanide, is a remarkably versatile and cost-effective building block in modern heterocyclic chemistry.[1] Its unique structure, featuring a central carbon-carbon double bond flanked by two amino and two nitrile groups, provides a rich platform for constructing a diverse array of nitrogen-containing ring systems, including pyrazines, purines, and imidazoles.[2] The inherent reactivity of DAMN allows for its strategic use in synthesizing complex molecules that are often considered privileged scaffolds in medicinal chemistry and materials science.[3]

Among the heterocycles accessible from DAMN, the imidazole ring is of paramount importance. The imidazole nucleus is a core component of numerous pharmaceuticals, natural products, and functional materials. The target molecule of this guide, this compound (also referred to as 4(5)-cyanoimidazole-5(4)-carboxamide), serves as a crucial precursor for the synthesis of various therapeutic agents, including purine analogues and other biologically active compounds.[4][5]

Traditional multi-step syntheses of this intermediate can be inefficient and costly for industrial-scale production.[4] The direct cyclization of diaminomaleonitrile with a single-carbon source like formic acid presents a highly attractive alternative, offering a streamlined, one-pot process that is both efficient and scalable.[4] This guide focuses exclusively on this superior method, elucidating the causality behind each experimental choice to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot it effectively.

The Core Reaction: Mechanistic Insights into Imidazole Ring Formation

The conversion of diaminomaleonitrile to this compound is achieved through a condensation and cyclization reaction with formic acid. This process elegantly incorporates a single carbon atom from formic acid to form the C2 position of the imidazole ring.

Proposed Reaction Mechanism

The reaction is believed to proceed through a two-stage mechanism involving initial formylation followed by intramolecular cyclization and dehydration.

-

N-Formylation: One of the primary amino groups of diaminomaleonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This results in the formation of a monoformylated intermediate, N-(2-amino-1,2-dicyanovinyl)formamide.

-

Intramolecular Cyclization & Dehydration: The remaining free amino group then performs an intramolecular nucleophilic attack on the formyl group's carbon atom. This ring-closing step forms a five-membered cyclic intermediate.

-

Aromatization: Subsequent elimination of a water molecule (dehydration) from the cyclic intermediate leads to the formation of the stable, aromatic imidazole ring, yielding the final product. The reaction with formic acid is particularly effective as it can act as both the formylating agent and a dehydrating agent under reflux conditions.[6]

The overall transformation is depicted in the diagram below.

References

- 1. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 2. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid - Google Patents [patents.google.com]

- 5. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of 4-Cyano-1H-imidazole-5-carboxamide

Abstract: This document provides a comprehensive technical overview of 4-Cyano-1H-imidazole-5-carboxamide (CAS No: 5372-23-6), a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. The imidazole scaffold is a well-established "privileged structure" in drug discovery, and this particular derivative serves as a critical building block for more complex bioactive molecules, including purine analogs.[1][2] This guide elucidates its core physicochemical properties, provides a detailed spectroscopic profile, outlines a validated synthetic protocol with mechanistic insights, and discusses its reactivity and applications. All data is substantiated with references to peer-reviewed literature and safety data sheets to ensure scientific integrity for its intended audience of researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous successful therapeutic agents such as the antibiotic metronidazole and the antihypertensive eprosartan.[1] Its prevalence is due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing drug-receptor interactions. Many highly substituted nitrogen heterocycles are synthesized from versatile precursors, with diaminomaleonitrile (DAMN) being a particularly notable starting material for imidazoles, pyrazines, and purines.[2][3]

This compound emerges from this synthetic lineage as a strategically important intermediate. It is derived from the selective hydrolysis of 4,5-dicyanoimidazole, itself a product of DAMN cyclization.[4] The value of this compound lies in the differential reactivity of its nitrile and carboxamide groups, allowing for sequential chemical modifications. It is a direct precursor to 5-aminoimidazole-4-carboxamide (AICA), a key intermediate in the synthesis of nucleotides and other vital imidazole derivatives.[4] This guide serves to consolidate the known properties and protocols for this compound, providing a reliable resource for its application in the laboratory.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing at-a-glance information critical for experimental design.

| Property | Value | Source(s) |

| CAS Number | 5372-23-6 | [5][6] |

| Molecular Formula | C₅H₄N₄O | [6][7] |

| Molecular Weight | 136.11 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | ~278 °C (with decomposition) | [4][7] |

| Solubility | While specific quantitative data is limited, related imidazole carboxamides exhibit solubility in polar solvents such as water, DMSO, and methanol.[8][9][10] |

Molecular Structure Diagram

Caption: 2D Structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The expected spectral data for this compound are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Based on experimental data, characteristic absorption bands are observed at:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see:

-

A singlet in the downfield region (δ > 12 ppm) for the imidazole N-H proton.

-

A singlet for the imidazole C-H proton (typically δ 7.5-8.5 ppm).

-

Two distinct, broad singlets for the two amide (-CONH₂) protons, which are non-equivalent due to restricted rotation around the C-N bond. These typically appear in the δ 7.0-8.0 ppm range.

-

-

¹³C NMR: The spectrum would reveal five distinct carbon signals:

-

Three signals for the imidazole ring carbons.

-

One signal for the nitrile carbon (-C≡N), typically around δ 115-120 ppm.

-

One signal for the amide carbonyl carbon (-C=O), which is the most downfield signal, typically > δ 160 ppm.

-

-

-

Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺ or [M+H]⁺) would be readily observed at m/z 136.11 or 137.12, respectively, confirming the compound's molecular weight.

Synthesis and Reactivity

The most direct and established method for preparing this compound is through the controlled partial hydrolysis of 4,5-dicyanoimidazole.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4,5-Dicyanoimidazole

This protocol is adapted from established literature procedures.[4]

Materials:

-

4,5-Dicyanoimidazole

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: Prepare a 1.0 N aqueous solution of sodium hydroxide. In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 4,5-dicyanoimidazole in the 1.0 N NaOH solution (e.g., 10 mmol of dicyanoimidazole in 50 mL of NaOH solution).

-

Hydrolysis: Stir the mixture at a controlled temperature, typically between 20-40°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Using a strong base at a moderate temperature is crucial. The hydroxide ion attacks one of the electrophilic nitrile carbons. Overly harsh conditions (high temperature or concentration) risk hydrolyzing both nitrile groups, leading to the dicarboxylic acid or other side products.

-

-

Workup and Isolation: Once the reaction is complete, cool the solution in an ice bath. Carefully acidify the mixture to a pH of approximately 2-3 with concentrated HCl. This protonates the imidazole and precipitates the product.

-

Purification: Collect the resulting precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Validation: Dry the purified white to off-white solid under vacuum. Confirm the product's identity and purity by measuring its melting point (expected ~278°C) and acquiring an IR spectrum to verify the presence of nitrile (~2240 cm⁻¹) and amide (~1695, 1620 cm⁻¹) functional groups.[4]

Key Reactivity: The Hofmann Rearrangement

A primary application of this compound is its conversion to 4-cyano-5-aminoimidazole via the Hofmann Rearrangement.[4] This reaction involves treating the amide with a strong base and bromine, which converts the carboxamide group into a primary amine with the loss of one carbon atom. This transformation is a key step toward the synthesis of AICA and other purine precursors.

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a high-value intermediate.

-

Precursor for Bioactive Molecules: Its primary role is as a key intermediate for synthesizing purine and pyrimidine analogues, which are fundamental components of numerous antiviral and anticancer drugs.[3][4]

-

Enzyme Inhibition Studies: The imidazole scaffold can coordinate with metal ions in enzyme active sites. Derivatives of this compound are used to develop novel enzyme inhibitors for various therapeutic targets.[7]

-

Agrochemical Development: The structural motifs present in this molecule are also explored in agricultural chemistry for the development of novel fungicides and herbicides.[7][11]

-

Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment-based screening campaigns to identify initial binding fragments that can be elaborated into more potent drug candidates.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | GHS Precautionary Statements |

| H301: Toxic if swallowed.[12] | P264: Wash hands and exposed skin thoroughly after handling.[12] |

| H312: Harmful in contact with skin.[12] | P270: Do not eat, drink or smoke when using this product.[12] |

| H332: Harmful if inhaled.[12] | P261: Avoid breathing dust/fumes.[12] |

| H315: Causes skin irritation.[12] | P271: Use only outdoors or in a well-ventilated area.[12] |

| H319: Causes serious eye irritation.[12] | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12] |

| H335: May cause respiratory irritation.[12] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[12] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling this compound.[8][12]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.[8][13]

-

Spill Response: In case of a spill, clear the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a labeled container for chemical waste disposal.[12]

Conclusion

This compound is a well-characterized and synthetically valuable compound. Its defined physicochemical properties, straightforward synthesis from 4,5-dicyanoimidazole, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in the development of novel pharmaceuticals and other advanced materials.

References

- 1. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 4. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]

- 5. 5372-23-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | CAS 5372-23-6 [matrix-fine-chemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

4-Cyano-1h-imidazole-5-carboxamide CAS number and synonyms

An In-Depth Technical Guide to 4-Cyano-1H-imidazole-5-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, applications, and handling protocols, grounded in authoritative scientific principles.

Core Compound Identification

This compound is a substituted imidazole derivative featuring both a nitrile (-C≡N) and a carboxamide (-C(=O)NH₂) functional group. This unique arrangement makes it a valuable and versatile precursor in synthetic organic chemistry.

-

Preferred IUPAC Name : this compound[1]

-

Common Synonyms : 5-Cyano-1H-imidazole-4-carboxamide, 5-Cyano-4-imidazolecarboxamide[3]

Physicochemical and Structural Properties

The compound's physical and chemical properties are critical for its application in laboratory and industrial settings. It typically appears as a white to light yellow crystalline powder.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₄O | [1][3] |

| Molecular Weight | 136.11 g/mol | [1][3] |

| Melting Point | ~278 °C (decomposes) | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| SMILES | NC(=O)C1=C(N=CN1)C#N | [1] |

| InChIKey | QBKYWNHLILCGEI-UHFFFAOYSA-N | [1] |

Synthesis Pathway and Experimental Protocol

The most direct and established method for preparing this compound is through the selective partial hydrolysis of a related precursor, 4,5-dicyanoimidazole.[4]

Mechanistic Rationale

The synthesis hinges on the differential reactivity of the two nitrile groups on the 4,5-dicyanoimidazole ring. By carefully controlling the reaction conditions—specifically, by using a moderately concentrated aqueous alkaline solution—one nitrile group can be selectively hydrolyzed to a carboxamide group while the other remains intact. The choice of a strong base like sodium hydroxide (NaOH) facilitates the nucleophilic attack of hydroxide ions on the carbon of the nitrile group. The reaction is stopped before the second, more difficult hydrolysis to a carboxylic acid can proceed, yielding the desired monosubstituted product.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Selective Hydrolysis

This protocol is adapted from established patent literature.[4]

-

Preparation : Prepare a 1-2 N aqueous solution of sodium hydroxide (NaOH). The concentration is a critical parameter; higher concentrations can lead to over-hydrolysis.

-

Reaction Setup : In a reaction vessel equipped with a stirrer and temperature control, suspend the starting material, 4,5-dicyanoimidazole, in the prepared NaOH solution.

-

Hydrolysis : Maintain the reaction mixture at a controlled temperature, typically between 20-40°C. Monitor the reaction progress using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction stops after the formation of the mono-amide.

-

Neutralization & Isolation : Once the reaction is complete, cool the mixture and carefully neutralize it with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification : Filter the resulting solid precipitate, wash it with cold water to remove residual salts, and dry it under a vacuum. The crude product can be further purified by recrystallization to achieve high purity.

Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate. Its bifunctional nature allows for diverse subsequent chemical modifications, making it a valuable building block.

-

Pharmaceutical Synthesis : It is a key precursor in the synthesis of 5-aminoimidazole-4-carboxamide (AICA), a compound used in the synthesis of purine nucleosides and other biologically active molecules.[4][5] AICA itself is a metabolite that can enter the de novo purine synthesis pathway.[6] The conversion from this compound involves a Hofmann Rearrangement reaction.[4]

-

Agrochemicals : The imidazole scaffold is prevalent in many agrochemicals. This compound serves as a starting point for creating novel pesticides and herbicides.[3]

-

Antifungal Agents : Research has shown that derivatives of N-cyano-1H-imidazole-4-carboxamides exhibit potent and selective antifungal activity, particularly against Rhizoctonia solani, a plant pathogenic fungus.[7]

Role as a Synthetic Precursor

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification

-

Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[8]

-

Irritation : Causes skin irritation and serious eye irritation.[8][9] May cause respiratory irritation.[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection.[8][10]

-

Ventilation : Handle only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[8]

-

Hygiene : Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8][10]

Storage and Disposal

-

Storage : Store in a dry, cool, and well-ventilated place. Keep containers securely sealed when not in use.[3] Recommended storage temperature is between 2 - 8 °C.[3]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[10]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound (CAS: 5372-23-6) is a high-value chemical intermediate whose utility is rooted in its specific functional group arrangement. Its synthesis via selective hydrolysis is a well-established process that leverages fundamental principles of chemical reactivity. For researchers in medicinal chemistry and materials science, this compound offers a reliable pathway to complex heterocyclic structures, particularly purine analogs and novel bioactive agents. Adherence to strict safety protocols is mandatory when handling this compound due to its toxicity and irritant properties.

References

- 1. This compound | CAS 5372-23-6 [matrix-fine-chemicals.com]

- 2. This compound | 5372-23-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]

- 5. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Biological precursors of purine synthesis

An In-Depth Technical Guide to the Biological Precursors of Purine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine nucleotides are fundamental to cellular life, serving not only as the monomeric units for nucleic acid synthesis but also as central players in energy metabolism, signal transduction, and as components of essential coenzymes.[1][2] The cellular pool of these vital molecules is maintained by two interconnected pathways: the de novo synthesis pathway, which builds the purine ring from simple molecular precursors, and the salvage pathway, which recycles pre-existing purine bases.[3][4] Understanding the precise origins of the atoms constituting the purine ring and the regulatory mechanisms governing these pathways is critical for research in metabolic diseases, oncology, and immunology. This guide provides a detailed exploration of the biological precursors, enzymatic steps, and regulatory logic of purine synthesis, supplemented with field-proven experimental methodologies for its investigation.

The Architectural Blueprint: Two Pathways to Purine Nucleotides

Cells employ a dual-strategy approach to ensure a consistent supply of purine nucleotides, balancing the high energy cost of building from scratch with the efficiency of recycling.

-

De Novo Synthesis: This is an energy-intensive, multi-step process that assembles the purine ring structure directly onto an activated ribose sugar.[3][5][6] It is the primary route for producing purines when salvageable bases are scarce and is particularly active in proliferating cells.[3] The pathway begins with simple precursors like amino acids, CO2, and one-carbon units, consuming significant ATP.[3][5][6][7]

-

Salvage Pathway: This energetically favorable pathway recovers purine bases and nucleosides formed during the degradation of DNA and RNA.[5][8][9] It is the predominant pathway in many differentiated tissues, conserving cellular energy by reusing these complex molecules.[3][8] Enzymes such as Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Adenine phosphoribosyltransferase (APRT) are central to this process, attaching a recovered base to 5-phosphoribosyl-1-pyrophosphate (PRPP).[3][5][10]

De Novo Synthesis: Assembling the Purine Ring from First Principles

The de novo pathway is a remarkable example of metabolic elegance, constructing the complex double-ring structure of purines in a stepwise fashion. The entire process occurs in the cytosol of the cell, with the liver being a major site of synthesis.[5][11] The foundational molecule upon which the purine ring is built is 5-phosphoribosyl-1-pyrophosphate (PRPP), which is synthesized from Ribose-5-phosphate, a product of the pentose phosphate pathway.[5][11][12][13]

The first fully formed purine nucleotide is Inosine Monophosphate (IMP), which serves as the common precursor for both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP).[11][12][14] The groundbreaking work of John Buchanan in the 1940s, using isotopically labeled compounds, elucidated the precise origin of each atom in the purine ring.[11]

Atomic Origins of the Purine Ring

The nine atoms of the purine ring are sourced from a variety of simple biological precursors. This intricate assembly is a core concept in understanding the metabolic demands of cell growth.

| Purine Ring Atom | Biological Precursor |

| N1 | Aspartate (amino group) |

| C2 | Formate (from N¹⁰-Formyl-tetrahydrofolate) |

| N3 | Glutamine (amide group) |

| C4 | Glycine |

| C5 | Glycine |

| C6 | CO₂ (Bicarbonate) |

| N7 | Glycine |

| C8 | Formate (from N¹⁰-Formyl-tetrahydrofolate) |

| N9 | Glutamine (amide group) |

Source: Data compiled from multiple biochemical studies.[7][11][15]

The De Novo Synthesis Pathway: From PRPP to IMP

The synthesis of IMP from PRPP is an 11-step enzymatic cascade. The process begins with the "committed step," where the enzyme glutamine PRPP amidotransferase catalyzes the displacement of PRPP's pyrophosphate group with the amide nitrogen from glutamine, forming 5-phosphoribosylamine.[5][11][14] This step is the primary flux-controlling point of the pathway.[11] Subsequent reactions sequentially add the remaining atoms from glycine, formate, CO₂, and aspartate, culminating in the cyclization that forms the complete purine ring of IMP.[5][16]

Caption: Key precursors and flow of the de novo purine synthesis pathway.

Regulation of Purine Synthesis: A System of Checks and Balances

To prevent the wasteful expenditure of energy and maintain appropriate nucleotide pools, purine biosynthesis is tightly regulated at several key enzymatic steps through feedback inhibition.[11][17]

-

PRPP Synthetase: The synthesis of PRPP, a precursor for both purine and pyrimidine pathways, is inhibited by purine ribonucleotides like AMP, GMP, and IMP.[5][14]

-

Glutamine-PRPP Amidotransferase: This is the primary regulatory point.[14][17] The enzyme is allosterically inhibited by the end products AMP and GMP.[5][14] This ensures that when purine levels are high, the cell does not commit resources to the pathway.

-

Branch Point Regulation at IMP: The conversion of IMP to AMP requires GTP for energy, while the conversion to GMP requires ATP.[17] This reciprocal requirement helps to balance the production of adenine and guanine nucleotides. High levels of AMP inhibit its own synthesis from IMP, and similarly, high GMP levels inhibit its formation.[5][11]

Experimental Protocol: Tracing Precursors with Stable Isotope Labeling

A core technique for validating the metabolic fate of precursors is stable isotope tracing, coupled with mass spectrometry. This method allows researchers to "follow the atoms" from a labeled precursor into the final product.

Objective: To quantify the incorporation of ¹³C and ¹⁵N from labeled serine into the purine nucleotide pool of cultured mammalian cells. Serine is a primary donor to the one-carbon pool (for formate) and can also be converted to glycine.[10][18]

Methodology:

-

Cell Culture:

-

Culture HeLa cells (or another rapidly proliferating cell line) in standard DMEM with 10% Fetal Bovine Serum to 70-80% confluency in 10 cm plates.

-

Prepare a parallel set of plates for baseline (unlabeled) controls.

-

-

Isotope Labeling:

-

Prepare labeling medium: DMEM formulated without serine and glycine, supplemented with dialyzed FBS.

-

To this medium, add stable isotope-labeled L-Serine ([U-¹³C₃, ¹⁵N]-Serine) to a final concentration of 30 µM.[18]

-

Remove standard medium from cells, wash once with PBS, and replace with the labeling medium. Place cells back in the incubator.

-

Incubate cells for a defined time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the kinetics of incorporation.[18]

-

-

Metabolite Extraction:

-

At each time point, remove plates from the incubator and place them on dry ice.

-

Aspirate the medium and add 1 mL of ice-cold 80% methanol/20% water extraction solvent.

-

Scrape the cells into the solvent and transfer the cell slurry to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

-

Sample Analysis by LC-MS:

-

Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Employ a chromatographic method suitable for separating nucleotides (e.g., HILIC or ion-pairing chromatography).

-

Operate the mass spectrometer in negative ion mode to detect the purine nucleotides (AMP, GMP, IMP).

-

Acquire data in full scan mode to observe the entire mass spectrum or using selected ion monitoring (SIM) for the expected isotopologues.

-

-

Data Analysis and Interpretation:

-

Determine the mass isotopologue distribution (MID) for each purine nucleotide. For example, the incorporation of one labeled glycine ([¹³C₂, ¹⁵N]) and two labeled formates ([¹³C]) from the serine tracer would result in an IMP molecule that is 5 Daltons heavier (M+5) than the unlabeled (M+0) version.

-

Correct the raw MID data for the natural abundance of stable isotopes found in the unlabeled controls.

-

Calculate the fractional enrichment to quantify the percentage of the purine pool that has been newly synthesized from the labeled serine during the experiment. A significant increase in the abundance of M+3, M+4, and M+5 isotopologues of IMP, AMP, and GMP over time provides direct evidence of de novo synthesis from the provided precursor.[18]

-

Conclusion and Future Directions

The synthesis of purines is a foundational metabolic process, with precursors drawn from central carbon and nitrogen metabolism. The de novo and salvage pathways represent a sophisticated system for maintaining nucleotide homeostasis, which is essential for genetic integrity, cellular energy, and proliferation. The intricate regulation of these pathways provides multiple points for therapeutic intervention, a strategy already employed in cancer chemotherapy (e.g., 6-mercaptopurine, mycophenolate) and immunosuppression.[12][19]

Future research, leveraging powerful techniques like stable isotope tracing and metabolomics, will continue to unravel the complex interplay between purine synthesis and other metabolic networks.[18] A deeper understanding of how these pathways are rewired in disease states, particularly in the context of the tumor microenvironment or during immune cell activation, will undoubtedly open new avenues for the development of highly targeted and effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. bioone.org [bioone.org]

- 7. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 8. quora.com [quora.com]

- 9. thesciencenotes.com [thesciencenotes.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. news-medical.net [news-medical.net]

- 12. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 13. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 14. Purine metabolism - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. ignoucorner.com [ignoucorner.com]

- 18. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

The Imidazole Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its journey from a fortuitous 19th-century synthesis to its central role in a vast array of therapeutic agents is a testament to its remarkable chemical versatility and biological significance. This technical guide provides a comprehensive exploration of the discovery and history of imidazole-based compounds, delving into their seminal syntheses, the elucidation of their biological mechanisms, and the development of key drug classes that have had a profound impact on human health. From the fundamental Debus-Radziszewski synthesis to the intricate mechanisms of action of antifungal agents, proton pump inhibitors, and nitroimidazole antibiotics, this document offers field-proven insights and detailed experimental methodologies to inform and empower researchers in the ongoing quest for novel therapeutics.

The Genesis of a Privileged Structure: The Discovery and First Synthesis of Imidazole

The story of imidazole begins in 1858 with the German chemist Heinrich Debus. While investigating the reaction of glyoxal and formaldehyde with ammonia, he serendipitously synthesized the parent imidazole ring, which he initially named "glyoxaline".[1][2] This reaction, now known as the Debus synthesis, laid the foundation for imidazole chemistry. Although variations of this method are still in use today, it is the subsequent work of Bronisław Radziszewski that expanded its utility. The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form substituted imidazoles.[3][4] This method proved to be a versatile tool for accessing a wide range of imidazole derivatives.

The Debus-Radziszewski Imidazole Synthesis: A Foundational Methodology

The Debus-Radziszewski synthesis is a cornerstone of imidazole chemistry, offering a straightforward route to 2,4,5-trisubstituted imidazoles. The reaction proceeds by the condensation of a dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and two equivalents of ammonia.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

-

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).

-

Add glacial acetic acid (5-10 mL) as the solvent.

-

Heat the reaction mixture to reflux (approximately 120°C) for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude 2,4,5-triphenyl-1H-imidazole from hot ethanol to yield purified crystals.

-

Causality Behind Experimental Choices:

-

Ammonium acetate as ammonia source: Ammonium acetate serves as a convenient in situ source of ammonia, which is a key reactant in the condensation.

-

Glacial acetic acid as solvent and catalyst: The acidic nature of glacial acetic acid catalyzes the condensation reactions, while its high boiling point allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.

-

Recrystallization for purification: Recrystallization is a robust technique for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

Caption: Debus-Radziszewski Imidazole Synthesis Workflow.

The Biological Significance of the Imidazole Moiety: Nature's Versatile Building Block

The prevalence of the imidazole ring in biological systems underscores its evolutionary importance. The most notable example is the amino acid histidine , which features an imidazole side chain.[5] The unique properties of this side chain are critical for the structure and function of countless proteins and enzymes.

The imidazole group of histidine has a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH.[5] This amphoteric nature makes it a key player in enzymatic catalysis, where it often participates in acid-base catalysis within the active sites of enzymes.[5] Furthermore, the nitrogen atoms of the imidazole ring are excellent ligands for metal ions, playing a crucial role in metalloenzymes.[5]

Beyond histidine, the imidazole core is found in other vital biomolecules, including histamine , a key mediator of allergic and inflammatory responses, and purines , the building blocks of DNA and RNA.[6] The inherent biological activity and favorable physicochemical properties of the imidazole nucleus have made it a prime target for drug discovery.

Imidazole-Based Drugs: A Therapeutic Revolution

The recognition of the imidazole scaffold's therapeutic potential has led to the development of numerous life-saving drugs across various classes.

A Timeline of Major Imidazole Drug Discoveries

| Year of Discovery/Introduction | Drug Class | Key Compound(s) | Significance |

| 1953 | Nitroimidazoles | Azomycin (natural product) | First nitroimidazole with antibacterial activity discovered.[7] |

| Late 1960s | Imidazole Antifungals | Clotrimazole, Miconazole | Introduction of broad-spectrum antifungal agents.[8] |

| 1970s | H2 Receptor Antagonists | Cimetidine | Revolutionized the treatment of peptic ulcers.[9] |

| 1979 | Proton Pump Inhibitors | Omeprazole | A new class of potent acid secretion inhibitors. |

| 1982 | Second-Generation Nitroimidazoles | Tinidazole | Broader spectrum and improved therapeutic effect over metronidazole.[10] |

Imidazole Antifungal Agents: Disrupting Fungal Cell Integrity

The discovery of imidazole antifungal agents in the late 1960s marked a significant advancement in the treatment of fungal infections.[8] Compounds like clotrimazole and miconazole were among the first broad-spectrum agents that were effective against a range of fungal pathogens.

Mechanism of Action:

Imidazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disrupts the integrity and fluidity of the fungal cell membrane, ultimately leading to cell death.[12][13]

Caption: Imidazole antifungals inhibit ergosterol synthesis.

H2 Receptor Antagonists: The Dawn of Rational Drug Design

The development of cimetidine in the 1970s is a landmark in the history of pharmacology, representing one of the first successful examples of rational drug design.[9] By modifying the structure of histamine, researchers at Smith, Kline & French (now GlaxoSmithKline) were able to develop a selective antagonist of the histamine H2 receptor, which is responsible for stimulating gastric acid secretion.

Experimental Protocol: A Representative Synthesis of Cimetidine

The synthesis of cimetidine is a multi-step process that involves the construction of the imidazole ring and the subsequent elaboration of the side chain.[14][15]

-

Step 1: Synthesis of 4-Carbethoxy-5-methylimidazole

-

React 2-chloroacetoacetic ester with two moles of formamide. This condensation reaction forms the imidazole ring.[14]

-

-

Step 2: Reduction to 4-Hydroxymethyl-5-methylimidazole

-

Reduce the carbethoxy group of the product from Step 1 using a reducing agent like sodium in liquid ammonia.[14]

-

-

Step 3: Introduction of the Thioether Linkage

-

React the hydrochloride salt of the alcohol from Step 2 with 2-mercaptoethylamine hydrochloride to form 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.[14]

-

-

Step 4: Guanidine Formation

-

React the product from Step 3 with N-cyano-N',S-dimethylisothiourea. This step introduces the cyanoguanidine moiety.

-

-

Step 5: Final Methylation

-

React the intermediate from Step 4 with methylamine to yield cimetidine.

-

Causality Behind Experimental Choices:

-

Multi-step synthesis: The complex structure of cimetidine necessitates a sequential approach to build the molecule, ensuring the correct connectivity and functional groups are installed.

-

Protection and deprotection strategies (implied): In a laboratory setting, protecting groups might be employed to prevent unwanted side reactions at reactive sites, followed by their removal in later steps.

-

Use of specific reagents: Each reagent is chosen for its specific reactivity to achieve the desired transformation at each step of the synthesis.

Proton Pump Inhibitors: Potent Control of Gastric Acid

Following the success of H2 receptor antagonists, the quest for even more effective control of gastric acid secretion led to the development of proton pump inhibitors (PPIs) in the late 1970s, with omeprazole being the first-in-class.[16] These drugs, which are substituted benzimidazoles, act by irreversibly inhibiting the final step of acid production in the stomach.

Mechanism of Action:

PPIs are prodrugs that are administered in an inactive form.[16][17] After absorption into the bloodstream, they are delivered to the parietal cells of the stomach. In the acidic environment of the secretory canaliculi of these cells, the PPI is protonated and converted to its active form, a sulfenamide intermediate.[17][18] This reactive species then forms a covalent disulfide bond with a cysteine residue on the H+/K+-ATPase (the proton pump), irreversibly inactivating it.[16][18] This blockage of the proton pump prevents the secretion of hydrogen ions into the gastric lumen, resulting in a profound and long-lasting reduction in acid production.[16]

Caption: PPIs irreversibly inhibit the gastric proton pump.

Nitroimidazoles: Targeting Anaerobic Infections

The discovery of azomycin, a naturally occurring 2-nitroimidazole, from Streptomyces in 1953 opened the door to a new class of antimicrobial agents.[7] This led to the synthesis of metronidazole, a 5-nitroimidazole, which has become an essential medicine for the treatment of anaerobic bacterial and protozoal infections.

Experimental Protocol: A Representative Synthesis of Metronidazole

The synthesis of metronidazole typically starts with the formation of the 2-methylimidazole core, followed by nitration and alkylation.[19][20]

-

Step 1: Synthesis of 2-Methylimidazole

-

This can be achieved through a variation of the Debus-Radziszewski synthesis using glyoxal, acetaldehyde, and ammonia.

-

-

Step 2: Nitration of 2-Methylimidazole

-

React 2-methylimidazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 5-position of the imidazole ring.

-

-

Step 3: N-Alkylation with 2-Chloroethanol

-

React 2-methyl-5-nitroimidazole with 2-chloroethanol in the presence of a base to introduce the 2-hydroxyethyl side chain at the N-1 position, yielding metronidazole.

-

Causality Behind Experimental Choices:

-

Nitration conditions: The use of a strong acid mixture is necessary to generate the nitronium ion (NO2+), the electrophile required for the nitration of the imidazole ring.

-

Alkylation with a haloalcohol: 2-Chloroethanol provides the necessary electrophilic carbon for the N-alkylation reaction, and the hydroxyl group is a key feature of the final metronidazole structure.

-

Use of a base in alkylation: A base is required to deprotonate the imidazole nitrogen, making it a more potent nucleophile for the reaction with 2-chloroethanol.

Naturally Occurring Imidazole-Based Compounds

Beyond the realm of synthetic pharmaceuticals, nature provides a rich diversity of imidazole-containing compounds with potent biological activities.[5] Marine organisms, in particular, have proven to be a prolific source of novel imidazole alkaloids.[1] These natural products often possess complex and unique molecular architectures and exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[3] The study of these natural products not only provides new leads for drug discovery but also inspires the development of novel synthetic methodologies.[1]

Future Perspectives and Conclusion

The journey of imidazole-based compounds, from a simple laboratory curiosity to a cornerstone of modern medicine, is a powerful illustration of the synergy between chemical synthesis and biological discovery. The inherent versatility of the imidazole scaffold continues to inspire the design and development of new therapeutic agents with improved efficacy, selectivity, and safety profiles. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the imidazole ring is poised to remain a central and enduring feature in the landscape of drug discovery for the foreseeable future. The principles of scientific integrity, grounded in a thorough understanding of the underlying chemistry and biology, will continue to guide the development of the next generation of imidazole-based medicines.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 11. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 13. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 15. pharmacyfreak.com [pharmacyfreak.com]

- 16. ClinPGx [clinpgx.org]

- 17. Synthesis of metronidazole from ethylenediamine | Semantic Scholar [semanticscholar.org]

- 18. aaup.edu [aaup.edu]

- 19. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Reactivity of Cyano and Carboxamide Groups in Imidazoles

This guide provides a comprehensive exploration of the synthesis, reactivity, and interconversion of cyano- and carboxamide-substituted imidazoles. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction lists to offer mechanistic insights and practical, field-proven protocols. We will dissect the causality behind experimental choices, grounding our discussion in authoritative literature to empower your own research and development endeavors.

Introduction: The Imidazole Core and Its Functionalization

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its unique electronic properties—being both a π-excessive heterocycle and possessing a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen—allow it to engage in a wide range of biological interactions, including hydrogen bonding and acid-base catalysis.[5]

Functionalizing this versatile core with cyano (-CN) and carboxamide (-CONH₂) groups unlocks vast chemical space for drug discovery.[6][7][8][9][10][11] The electron-withdrawing cyano group can act as a bioisostere, a reactive handle for covalent modification, or a precursor to other functionalities.[12] The carboxamide group, appearing in over 25% of known drugs, is a superb hydrogen bond donor and acceptor and serves as a metabolically stable isostere of the peptide bond.[5][11]

This guide will comparatively analyze the chemical reactivity of these two critical functional groups when attached to the imidazole scaffold, providing the technical foundation necessary to strategically manipulate them in complex synthetic campaigns.

The Cyano-Substituted Imidazole: A Versatile Electrophile and Cycloaddition Partner

The cyano group dramatically influences the electronic character of the imidazole ring and offers a rich tapestry of chemical transformations. Its strong electron-withdrawing nature via both induction and resonance acidifies ring protons and deactivates the ring toward electrophilic substitution, while simultaneously activating the cyano carbon for nucleophilic attack.

Synthesis of Cyanoimidazoles

The most direct and common route to cyanoimidazoles is the dehydration of the corresponding primary imidazole carboxamides. This transformation is highly efficient and tolerates a wide range of other functional groups.

Key Synthetic Methods:

-

Dehydration of Carboxamides: Reagents like phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), and cyanuric chloride with N,N-dimethylformamide (DMF) are highly effective.[13][14] The cyanuric chloride/DMF system is particularly mild and advantageous for sensitive substrates.[13]

-

From Imidazole Aldehydes: Conversion of an imidazole-carboxaldehyde to an oxime followed by dehydration provides a reliable route. A one-pot synthesis from aldehydes using hydroxylamine hydrochloride, promoted by imidazole hydrochloride, has also been developed.[15]

-

Sandmeyer-Type Reactions: Diazotization of an aminoimidazole followed by displacement with a cyanide salt (e.g., CuCN) is a classical approach.

Featured Protocol: Dehydration of Imidazole-4-Carboxamide using Cyanuric Chloride/DMF

This protocol details a mild and efficient method for converting a primary imidazole carboxamide to its corresponding nitrile.

Diagram: Experimental Workflow for Cyanoimidazole Synthesis

Caption: Workflow for the synthesis of 4-cyanoimidazole.

Materials:

-

Imidazole-4-carboxamide (1.0 eq)

-

Cyanuric Chloride (0.9 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Methyl tert-butyl ether (MTBE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Imidazole-4-carboxamide (1.0 eq) in anhydrous DMF (approx. 0.5 M). In a separate flask, dissolve cyanuric chloride (0.9 eq) in anhydrous MTBE.

-

Addition: Cool the carboxamide suspension to 0 °C using an ice bath. Add the cyanuric chloride solution dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃.

-

Scientist's Note: This step neutralizes the HCl byproduct and hydrolyzes any excess cyanuric chloride. The quenching should be performed cautiously as gas evolution (CO₂) may occur.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing & Drying: Combine the organic layers, wash with brine to remove residual water and DMF, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure cyanoimidazole.

Reactivity of the Imidazole Cyano Group

The cyano group on an imidazole ring is a versatile functional handle for a variety of transformations.

Table 1: Key Reactions of Cyanoimidazoles

| Reaction Type | Reagents & Conditions | Product | Mechanistic Insight |

| Hydrolysis | H₂O, H⁺ or OH⁻, heat | Imidazole Carboxamide / Carboxylic Acid | Stepwise hydration of the nitrile triple bond. |

| Alcoholysis | ROH, Cu(II) halide catalyst | Imidazole Carboximidate | Lewis acid activation by Cu(II) promotes nucleophilic attack by the alcohol.[16] |

| Reduction | H₂, Raney Ni or PtO₂; LiAlH₄; NaBH₄/CoCl₂ | Aminomethylimidazole | Complete reduction of the nitrile to a primary amine. |

| Nucleophilic Addition | Grignard reagents (RMgX), organolithiums (RLi) | Imidazole Ketone (after hydrolysis) | The strongly nucleophilic organometallic reagent attacks the electrophilic nitrile carbon. |

| [3+2] Cycloaddition | Organic Azides (RN₃), base catalyst | Imidazole-substituted Triazole | A base-catalyzed, transition-metal-free cycloaddition followed by rearrangement.[17][18] |

| Electrophilic Cyanation | (For 1-Cyanoimidazole) Nucleophiles (RNH₂, RSH, R-Li) | R-CN | 1-Cyanoimidazole acts as a CN⁺ equivalent, transferring the cyano group to various nucleophiles.[7][19] |

Lewis Acid Catalyzed Alcoholysis: Copper(II) has been shown to act as a promoter for the alcoholysis of 4,5-dicyanoimidazole.[16] The copper(II) center coordinates to the imidazole nitrogen, acting as a Lewis acid that enhances the electrophilicity of the cyano carbon. This facilitates the nucleophilic attack of a solvent alcohol molecule, leading to the formation of a stable copper(II) carboximidate complex.[16] This reactivity highlights how external reagents can be used to selectively activate the cyano group.

Cycloaddition Reactions: The nitrile group, though often considered unreactive in pericyclic reactions, can participate as a dienophile or enophile, particularly in intramolecular cascades.[20] More commonly, cyanoimidazoles are key substrates in [3+2] cycloadditions with azides to form substituted triazoles, which are important scaffolds in medicinal chemistry.[17][18][21]

The Carboxamide-Substituted Imidazole: A Bioisostere and Synthetic Precursor

The imidazole carboxamide moiety is a critical pharmacophore, prized for its ability to form robust hydrogen bond networks with biological targets and for its metabolic stability.[11] Synthetically, it serves as a stable intermediate that can be readily converted into other valuable functional groups.

Synthesis of Imidazole Carboxamides

Amide bond formation is one of the most fundamental reactions in organic synthesis. For imidazole carboxamides, this is typically achieved by coupling an imidazole carboxylic acid (or its activated form) with an amine.

Key Synthetic Methods:

-

Amide Coupling: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC, PyBOP) are used to activate the carboxylic acid for reaction with a primary or secondary amine.

-

From Esters: Aminolysis of an imidazole methyl or ethyl ester with an amine, sometimes requiring heat or catalysis, is a common alternative.

-

Specialized Syntheses: Innovative one-step processes have been developed for specific high-value molecules, such as the synthesis of 5-amino-1H-imidazole-4-carboxamide (a precursor to the anticancer drug temozolomide) directly from hypoxanthine.[10][22]

Reactivity of the Imidazole Carboxamide Group

While generally stable, the carboxamide group can undergo several important transformations, making it a pivotal node in a synthetic strategy.

Key Reactions:

-

Hydrolysis: Under harsh acidic or basic conditions with heating, the amide can be hydrolyzed back to the parent carboxylic acid. This requires more forcing conditions than ester hydrolysis, reflecting the stability of the amide bond.

-

Dehydration to Nitriles: As discussed previously, this is a highly efficient and synthetically crucial transformation.[13][14]

-

Hofmann Rearrangement: This classical name reaction provides a route to convert a primary imidazole carboxamide into a primary aminoimidazole with the loss of one carbon atom (as CO₂).[23][24] This is an invaluable tool for accessing amino-substituted imidazoles that might be difficult to synthesize directly.

Featured Reaction: The Hofmann Rearrangement of Imidazole-2-Carboxamide

The Hofmann rearrangement is a powerful method for C-N bond formation, proceeding through a key isocyanate intermediate.

Diagram: Hofmann Rearrangement Mechanism

Caption: Mechanism of the Hofmann Rearrangement.

Causality and Experimental Choices: The reaction is initiated by treating the primary amide with bromine (or another source of electrophilic halogen like NBS) and a strong base.[23][25]

-

N-Bromination: The base deprotonates the amide N-H, and the resulting anion attacks Br₂, forming an N-bromoamide.

-

Second Deprotonation: The remaining N-H proton on the N-bromoamide is significantly more acidic and is removed by the base to form a bromoamide anion.

-

Rearrangement: This is the key step. The anion undergoes a concerted rearrangement where the imidazole group migrates from the carbonyl carbon to the nitrogen, displacing the bromide leaving group. This forms a highly reactive isocyanate intermediate.[24]

-

Scientist's Note: This migration occurs with retention of stereochemistry if the migrating group is chiral. The choice of a non-nucleophilic base is critical to favor this pathway over competing side reactions.

-

-

Hydrolysis & Decarboxylation: In an aqueous medium, water attacks the electrophilic isocyanate to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine and CO₂.[23][24]

-

Pro-Tip: If the reaction is performed in an alcohol solvent (e.g., methanol), the isocyanate can be trapped to form a stable carbamate, which can be useful as a protected amine.[23]

-

This reaction provides a powerful disconnection, enabling the synthesis of aminoimidazoles from more readily accessible imidazole carboxylic acids.

Comparative Analysis and Functional Group Interconversion

The cyano and carboxamide groups are synthetically linked, providing a powerful axis for molecular diversification. A single imidazole carboxylic acid can serve as a common precursor to amides, nitriles, and amines, allowing for extensive Structure-Activity Relationship (SAR) studies from one advanced intermediate.

Diagram: Key Functional Group Interconversions

Caption: Synthetic relationships between key imidazole functionalities.

This network of reactions demonstrates the strategic value of these functional groups. A medicinal chemist can, for example, synthesize a library of diverse imidazole carboxamides from a single carboxylic acid, then select the most promising candidates and convert the amide to a nitrile to probe different electronic and steric interactions at the target protein. If an amino group is desired, the Hofmann rearrangement provides a direct route.

Conclusion and Outlook

The cyano and carboxamide groups are not merely static substituents on an imidazole ring; they are dynamic functional handles that offer a wealth of synthetic opportunities. Understanding their distinct yet interconnected reactivity is paramount for professionals in drug discovery and chemical synthesis. The cyano group provides access to reactions of electrophilic addition and cycloaddition, while the carboxamide offers stability and serves as a key precursor to both nitriles and amines via dehydration and the Hofmann rearrangement, respectively.

By mastering the protocols and appreciating the mechanistic subtleties outlined in this guide, researchers can strategically navigate complex synthetic pathways, accelerate the generation of novel molecular entities, and ultimately drive innovation in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of imidazole carboxamides as potent and selective CCK1R agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. nbinno.com [nbinno.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 24. pharmdguru.com [pharmdguru.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Structural Characterization of 4-Cyano-1H-imidazole-5-carboxamide Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-cyano-1H-imidazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with therapeutic potential. A thorough understanding of the three-dimensional structure of its derivatives is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This in-depth technical guide provides a comprehensive overview of the key analytical techniques employed in the structural characterization of this important class of molecules. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data. Each section is designed to be a self-validating system, integrating theoretical principles with detailed, step-by-step protocols.

Introduction: The Significance of Structural Elucidation

The biological activity of any therapeutic agent is inextricably linked to its molecular structure. For derivatives of this compound, subtle changes in substituent patterns can lead to profound differences in pharmacological effects. Therefore, unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. This guide will focus on a multi-faceted approach to structural characterization, leveraging the strengths of several key analytical techniques to provide a holistic understanding of these molecules.

Foundational Analysis: Synthesis and Preliminary Characterization

A robust structural characterization workflow begins with the successful synthesis and purification of the target compounds. A common route to access derivatives of this scaffold involves the reaction of diaminomaleonitrile (DAMN)-based imines with various aromatic aldehydes.[1]

General Synthesis Protocol

A regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported, providing a reliable method for generating a library of derivatives for structural analysis.[1][2]

Experimental Protocol: Synthesis of a this compound Derivative [1]

-

Reactant Preparation: In a suitable reaction vessel, dissolve the diaminomaleonitrile-based benzylidene imine (1 equivalent) in ethanol.

-

Addition of Aldehyde: To the solution from step 1, add the desired aromatic aldehyde (1.0–1.5 equivalents).

-

Base Addition: Introduce triethylamine (2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a duration ranging from 7 to 68 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Purification: Collect the precipitate by filtration and wash successively with cold methanol or ethanol and diethyl ether. Dry the purified product.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.[3]

The "Why": The Power of Diffraction

X-ray crystallography provides an atomic-level snapshot of the molecule in the solid state. This information is invaluable for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Experimental Workflow

The successful application of this technique hinges on the ability to grow high-quality single crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction [3]

-

Crystallization:

-

Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Maintain the crystal at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build and refine the atomic model against the experimental data using least-squares methods until the calculated and observed diffraction patterns show a close match.

-

Data Presentation

The results of a single-crystal X-ray diffraction experiment are typically summarized in a crystallographic data table.

Table 1: Example Crystallographic Data for an Imidazole Derivative [3]

| Parameter | Derivative 1: 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole |

| Chemical Formula | C₂₇H₁₉FN₂ |

| Molecular Weight | 390.44 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 10.1794(5) Å, b = 10.5239(6) Å, c = 10.6175(6) Å, α = 80.750(5)°, β = 85.776(4)°, γ = 67.348(5)° |

| Volume (ų) | 1035.95(11) |

| Z (molecules/unit cell) | 2 |

Structural Insights in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the molecular structure in solution.[4]

The "Why": Probing the Molecular Skeleton

¹H and ¹³C NMR spectra reveal the connectivity of atoms within a molecule. The chemical shifts, coupling constants, and integration of signals provide a wealth of information for assembling the molecular puzzle. For imidazole derivatives, tautomerization can sometimes complicate spectra, but this can also provide insights into the dynamic nature of the molecule in solution.

References

Methodological & Application

Application Note & Protocol: Strategic Synthesis of Purine Analogs from 4-Cyano-1H-imidazole-5-carboxamide

Introduction: The Enduring Significance of Purine Analogs in Modern Therapeutics

Purine analogs represent a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse applications, including antiviral, anticancer, and immunosuppressive therapies.[] Their efficacy often stems from their ability to mimic endogenous purines, thereby interfering with critical biological pathways such as DNA and RNA synthesis.[2][3][4] The de novo purine synthesis pathway, an essential process for cellular proliferation, is a key target for many of these drugs.[][2][3][5] Consequently, the development of efficient and versatile synthetic routes to novel purine analogs is of paramount importance in the quest for new and improved therapeutics.[6]

This application note provides a detailed guide to the synthesis of purine analogs utilizing the versatile precursor, 4-cyano-1H-imidazole-5-carboxamide. We will delve into the strategic considerations behind the synthetic design, provide a step-by-step protocol for a representative transformation, and discuss the broader implications for drug discovery and development. The imidazole core of this starting material provides a pre-formed five-membered ring, streamlining the path to the final purine scaffold.[7][8][9][10]

The Strategic Role of this compound as a Precursor